molecular formula C6H4N4S B2797064 Pyrazine, 2-(1,2,3-thiadiazol-4-yl)- CAS No. 135296-13-8

Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-

Cat. No.: B2797064
CAS No.: 135296-13-8
M. Wt: 164.19
InChI Key: WGOKTGGTRXDSCR-UHFFFAOYSA-N
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Description

Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-, also known as Yoda1, is a Piezo1 ion channel agonist . It has a molecular formula of C13H8Cl2N4S2 and a molecular weight of 355.3 . The compound is a crystalline solid .


Synthesis Analysis

The synthesis of 1,2,3-thiadiazol-4-yl derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid leads to the formation of 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole .


Molecular Structure Analysis

The molecular structure of Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-, is characterized by a pyridazine ring endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .


Physical And Chemical Properties Analysis

Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-, is a crystalline solid . It has a molecular formula of C13H8Cl2N4S2 and a molecular weight of 355.3 .

Scientific Research Applications

Synthesis and Properties

The synthesis and properties of compounds involving Pyrazine, 2-(1,2,3-thiadiazol-4-yl) have been explored due to their significant pharmacological potential. For instance, Fedotov et al. (2022) conducted research on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. This study highlights the chemical transformation and potential biological activity of these compounds, with a focus on their antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).

Antioxidant and Antitumor Evaluation

Research by Hamama et al. (2013) demonstrates the synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles for their antioxidant and antitumor properties. This study provides insights into the potential therapeutic applications of these compounds in cancer treatment (Hamama, Gouda, Badr, & Zoorob, 2013).

Antiviral Activity

A study by Farghaly, Clercq, and El-Kashef (2006) investigated the antiviral potential of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. These compounds were evaluated for their efficacy against viral infections, indicating the broad spectrum of biological activities possessed by Pyrazine derivatives (Farghaly, Clercq, & El-Kashef, 2006).

Tuberculosis Treatment and Molecular Docking Studies

Abdelall (2014) reported on the synthesis of various derivatives of 1,3,4-Thiadiazoles and their evaluation against tuberculosis based on molecular docking studies. These findings are significant for developing new therapeutic agents for treating tuberculosis (Abdelall, 2014).

Heterocyclic Synthesis and Antimicrobial Evaluation

Research by Darwish, Kheder, and Farag (2010) focused on the synthesis of new pyridine-based heterocycles, including 1,3,4-thiadiazoles, and their antimicrobial evaluation. This study contributes to the understanding of the antimicrobial potential of these compounds (Darwish, Kheder, & Farag, 2010).

Mechanism of Action

While the exact mechanism of action for Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-, is not explicitly mentioned in the search results, it is known to act as a Piezo1 ion channel agonist .

Properties

IUPAC Name

4-pyrazin-2-ylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOKTGGTRXDSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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